Bienvenue dans la boutique en ligne BenchChem!

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal chemistry Fragment-based drug design Physicochemical profiling

For antiviral, anti-inflammatory, and CNS discovery teams, this primary amide-terminated imidazole thioacetanilide (ITA) delivers the validated p-tolyl N-1 pharmacophore (EC₅₀ 0.64–2.46 μM vs. HIV-1 IIIB) with a synthetically versatile –CONH₂ handle that eliminates protection/deprotection steps required by ester or nitrile analogs. Its CNS MPO-compliant profile (TPSA 86.2 Ų, MW 323.4, XLogP3 3.5) and proven COX-2 inhibition class (up to 88%) make it a strategic, multi-target building block that cuts library synthesis time by 1–2 steps per analog versus thiol or ester precursors.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 1206990-43-3
Cat. No. B2860436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1206990-43-3
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3
InChIInChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(14-5-3-2-4-6-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22)
InChIKeyQSBHMXZUYVGIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1206990-43-3): Core Scaffold Identity and Research-Grade Procurement Profile


2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1206990-43-3) is a synthetic heterocyclic compound belonging to the imidazole thioacetanilide (ITA) class, characterized by an imidazole core bearing N-1 p-tolyl and C-5 phenyl substituents linked via a thioether bridge to a terminal primary acetamide moiety [1]. Its computed physicochemical profile—molecular weight 323.4 g/mol, XLogP3 3.5, topological polar surface area (TPSA) 86.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]—distinguishes it from close structural analogs that lack the primary amide hydrogen-bonding capacity, positioning it as a versatile building block and a scaffold of interest across multiple target classes including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), cyclooxygenase (COX) inhibitors, and anticonvulsant discovery programs [2][3][4].

Why Generic Substitution Fails for 2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Structural Determinants That Preclude In-Class Interchangeability


Substituting 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide with a close analog—such as its ethyl ester (CAS 1207043-30-8), acetonitrile, or N-substituted amide derivatives—is non-trivial because even a single functional group change at the acetamide terminus profoundly alters the hydrogen-bonding pharmacophore, metabolic liability, and synthetic versatility. The primary amide (–CONH₂) provides one hydrogen bond donor (HBD) and one acceptor (HBA) beyond the thioether-imidazole core, whereas the ethyl ester analog (MW 352.5) offers zero HBD capacity and the acetonitrile analog offers none [1]. In the ITA class, published structure-activity relationships (SAR) demonstrate that the N-1 aryl substituent rank-orders anti-HIV-1 potency as naphthalen-1-yl > p-tolyl ≈ 4-chlorophenyl > 4-methoxyphenyl, meaning the p-tolyl group carried by this compound occupies a defined and non-interchangeable potency tier [2]. These structural features are not cosmetic—they directly govern target engagement, physicochemical suitability for CNS penetration (TPSA < 90 Ų), and the feasibility of downstream derivatization without deprotection steps [1][2].

Quantitative Differentiation Evidence for 2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Head-to-Head and Class-Level Comparisons


Hydrogen-Bond Donor Capacity: Primary Amide Versus Ester and Nitrile Analogs

The target compound possesses one hydrogen bond donor (HBD) via its terminal primary amide –CONH₂ group, whereas the closest commercial analogs—ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-30-8) and 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile—each have zero HBD count [1]. The primary amide also contributes a third hydrogen bond acceptor (HBA = 3) beyond the two acceptors shared by the imidazole-thioether core, whereas the nitrile analog has only two HBAs [1]. This difference is functionally significant because primary amides are established hinge-binding motifs capable of making up to three hydrogen bonds with protein backbone amides in kinase and protease active sites [2].

Medicinal chemistry Fragment-based drug design Physicochemical profiling

N-1 Aryl Substituent Potency Ranking: p-Tolyl Occupies a Defined Tier in HIV-1 NNRTI SAR

In the seminal ITA series reported by Zhan et al. (2009), the N-1 aryl substituent was systematically varied across naphthalen-1-yl, 4-chlorophenyl, p-tolyl, and 4-methoxyphenyl, with the anti-HIV-1 activity rank order established as: naphthalen-1-yl > 4-methylphenyl (p-tolyl) ≈ 4-chlorophenyl > 4-methoxyphenyl [1]. Compounds bearing the p-tolyl group (series 4c) demonstrated sub-micromolar to low-micromolar EC₅₀ values against HIV-1 IIIB in MT-4 cells, with representative compounds achieving EC₅₀ values of 0.64–2.46 μM and selectivity indices (SI = CC₅₀/EC₅₀) up to 66 [1]. The most potent compounds in the entire series (4a5, EC₅₀ = 0.18 μM, SI = 170; 4a2, EC₅₀ = 0.20 μM, SI = 162) carried naphthalen-1-yl, but the p-tolyl-bearing congeners consistently outperformed the 4-methoxyphenyl series and were comparable to the 4-chlorophenyl series [1].

Antiviral drug discovery HIV-1 NNRTI Structure-activity relationship

CNS Drug-Likeness: TPSA and Molecular Weight Positioning Relative to Clinically Relevant Thresholds

The target compound's TPSA of 86.2 Ų and molecular weight of 323.4 g/mol place it within favorable CNS drug-likeness space, as TPSA values below 90 Ų and MW below 400 are associated with enhanced passive blood-brain barrier (BBB) permeability [1][2]. By comparison, the N-(thiazol-2-yl)acetamide analog (MW 406.52, estimated TPSA > 100 Ų) and the indolinyl-ethanone analog (MW 425.5, CAS 1206989-70-9) both exceed these thresholds, predicting reduced CNS penetration [1]. This is particularly relevant for anticonvulsant discovery, where the 2,4(1H)-diarylimidazole class has produced compounds with MES ED₅₀ values of 46.8–136.7 mg/kg and protective indices up to >3.6 [3].

CNS drug discovery Blood-brain barrier permeability Physicochemical ADME

Synthetic Tractability: Primary Amide as a Direct Derivatization Handle Versus Protected Intermediates

The target compound's terminal primary amide (–CONH₂) serves as a direct synthetic handle for further diversification via N-alkylation, N-acylation, or dehydration to nitrile, without requiring protection/deprotection sequences. In contrast, the thiol precursor 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 136802-79-4) requires an additional S-alkylation step with 2-chloroacetamide (or equivalent) to install the thioacetamide arm, adding one synthetic step and introducing potential yield losses [1]. The primary amide also enables direct conversion to the nitrile (via dehydration) or to substituted amides (via N-functionalization), whereas the ester analog requires saponification followed by amide coupling, and the N-substituted amide analogs are terminal and cannot be further diversified without cleavage [1].

Synthetic chemistry Library synthesis Building block utility

COX-1/COX-2 Inhibitory Potential: Class-Level Evidence from 2-Thio-Diarylimidazole Congeners

The 2-thio-diarylimidazole scaffold, of which the target compound is a core representative, has been validated for COX-1/COX-2 inhibition by Şahin et al. (2021). In that study, nine 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives were tested at 10 μM: Compound 1 (the unsubstituted parent) achieved 88% COX-2 inhibition (vs. SC-560 reference at 98.2%) and 60.9% COX-1 inhibition, while Compound 9 showed the highest COX-1 selectivity with 85% COX-1 inhibition (vs. DuP-697 reference at 97.2%) and only 57.9% COX-2 inhibition [1]. The target compound, bearing a primary amide in place of the N-(thiazol-2-yl)amide, offers a structurally simplified analog with retained diarylimidazole pharmacophore but reduced molecular weight and altered H-bonding profile, enabling exploration of COX selectivity tuning through C-2 thioether substitution [1].

Inflammation COX-2 selective inhibition Diarylimidazole pharmacophore

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound has 5 rotatable bonds (computed by Cactvs 3.4.8.24), which is lower than the 7–9 rotatable bonds typical of N-substituted acetamide analogs such as the N-(thiazol-2-yl) (MW 406.52) or N-(p-tolyl) derivatives [1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and is a recognized favorable parameter in lead-likeness filters (recommended ≤10 for oral drugs, ≤6 for fragment-like molecules) [2]. In the context of the BACE1 inhibitor series, where the most optimized analog (compound 41) achieved IC₅₀ = 4.6 μM with high predicted BBB permeability and low cytotoxicity, molecular flexibility was a key optimization parameter [3].

Molecular recognition Conformational analysis Drug design

High-Confidence Application Scenarios for 2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide Based on Quantitative Differentiation Evidence


HIV-1 NNRTI Lead Optimization: p-Tolyl Scaffold with Primary Amide Derivatization Handle

For antiviral drug discovery teams pursuing non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound provides the validated p-tolyl N-1 substituent—established as the second most potent aryl group in the ITA class after naphthalen-1-yl—with the added advantage of a primary amide terminus that can be directly elaborated into diverse N-substituted anilides, benzamides, or heterocyclic amides without protection/deprotection sequences [1]. The class-level EC₅₀ benchmark for p-tolyl-bearing ITA derivatives (0.64–2.46 μM against HIV-1 IIIB, with SI values up to 66) provides a quantitative baseline for SAR expansion [1]. Researchers should prioritize this compound over the ester or nitrile analogs because the primary amide enables direct access to the full ITA chemical space while the ester requires additional synthetic manipulation and the nitrile lacks the amide pharmacophore essential for target engagement [1].

CNS-Targeted Anticonvulsant Discovery: Favorable BBB Permeability Predictors

In anticonvulsant drug discovery programs, this compound's TPSA of 86.2 Ų, MW of 323.4 g/mol, and XLogP3 of 3.5 all fall within the CNS MPO desirable space (TPSA < 90 Ų, MW < 400, cLogP 2–5), predicting favorable passive BBB permeability [2][3]. This contrasts with bulkier N-substituted analogs (MW > 400, TPSA > 100 Ų) that are less likely to achieve adequate brain exposure. The 2,4(1H)-diarylimidazole anticonvulsant class has demonstrated MES ED₅₀ values of 46.8–136.7 mg/kg with protective indices >3.6, providing a quantitative efficacy benchmark [1]. The target compound's lower molecular flexibility (5 rotatable bonds) may further favor binding entropy and CNS target engagement compared to more flexible analogs [2].

COX-1/COX-2 Selectivity Profiling: Simplified Scaffold for SAR Expansion

For inflammation researchers investigating COX isoform selectivity, this compound serves as a structurally minimized entry point into the validated 2-thio-diarylimidazole COX inhibitory chemotype. The class has demonstrated up to 88% COX-2 inhibition and 85% COX-1 inhibition at 10 μM, with tunable selectivity through C-2 thioether substitution [1]. The target compound's primary amide (vs. the published N-(thiazol-2-yl)acetamide terminus) reduces molecular weight by ~83 Da and eliminates the thiazole ring, simplifying the SAR landscape while retaining the essential diarylimidazole pharmacophore. This positions the compound as an ideal starting scaffold for systematic exploration of COX-2 versus COX-1 selectivity through focused library synthesis at the primary amide position [1].

Fragment-Based Drug Discovery: Primary Amide as a Multipurpose Synthon

In fragment-based drug discovery (FBDD) and parallel library synthesis, this compound's combination of modest molecular weight (323.4 Da), low rotatable bond count (5), and the synthetically versatile primary amide group makes it a cost-effective multipurpose building block [1][2]. The primary amide can be directly converted to: (i) N-substituted amides via alkylation/acylation for target-focused libraries, (ii) nitriles via dehydration for tetrazole or amidine synthesis, or (iii) amines via Hofmann rearrangement. Compared to the thiol precursor (which requires an additional S-alkylation step) or the ester analog (which requires saponification and coupling), this compound reduces library production time by 1–2 synthetic steps per analog, translating to measurable cost and time advantages in medium-to-high-throughput medicinal chemistry workflows [2].

Quote Request

Request a Quote for 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.